molecular formula C12H12O3 B14214598 Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate CAS No. 569338-07-4

Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate

Cat. No.: B14214598
CAS No.: 569338-07-4
M. Wt: 204.22 g/mol
InChI Key: JNLWBOJWCZNNID-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate is an organic compound characterized by its ester functional group and a phenyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate typically involves the esterification of 4-(4-methylphenyl)-2-oxobut-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Halogenation can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 4-(4-methylphenyl)-2-oxobutanoic acid.

    Reduction: 4-(4-methylphenyl)-2-hydroxybut-3-enoate.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate exerts its effects is primarily through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can interact with various biological targets. The phenyl ring allows for interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

    4-Methylpropiophenone: Shares the methylphenyl structure but differs in the functional group, being a ketone instead of an ester.

    2-(4-Methylsulfonylphenyl)indole: Contains a similar phenyl ring but with different substituents and a different core structure.

Properties

CAS No.

569338-07-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C12H12O3/c1-9-3-5-10(6-4-9)7-8-11(13)12(14)15-2/h3-8H,1-2H3

InChI Key

JNLWBOJWCZNNID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C(=O)OC

Origin of Product

United States

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